2-Chloro-4-(methanesulfonyl)phenyl propylcarbamate
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Overview
Description
2-Chloro-4-(methanesulfonyl)phenyl propylcarbamate is an organic compound that features a chloro-substituted aromatic ring, a methanesulfonyl group, and a propylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methanesulfonyl)phenyl propylcarbamate typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is sulfonated to introduce the methanesulfonyl group.
Carbamoylation: Finally, the compound undergoes carbamoylation to introduce the propylcarbamate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methanesulfonyl)phenyl propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Chloro-4-(methanesulfonyl)phenyl propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methanesulfonyl)phenyl propylcarbamate involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups can participate in various chemical interactions, while the propylcarbamate moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl methanesulfonyl chloride
- 4-Chlorophenyl methyl sulfone
- 4-Chlorobenzenemethanesulfonyl chloride
Comparison
Compared to these similar compounds, 2-Chloro-4-(methanesulfonyl)phenyl propylcarbamate is unique due to the presence of the propylcarbamate moiety
Properties
CAS No. |
62377-07-5 |
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Molecular Formula |
C11H14ClNO4S |
Molecular Weight |
291.75 g/mol |
IUPAC Name |
(2-chloro-4-methylsulfonylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-6-13-11(14)17-10-5-4-8(7-9(10)12)18(2,15)16/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
OLQYKRXXARCIDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=C(C=C(C=C1)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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